(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride

Catalog No.
S14579685
CAS No.
M.F
C5H12ClNO
M. Wt
137.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochlor...

Product Name

(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride

IUPAC Name

(2R,3S)-2-methyloxolan-3-amine;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

InChI

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1

InChI Key

BIDHTLIFGLSEPA-JBUOLDKXSA-N

Canonical SMILES

CC1C(CCO1)N.Cl

Isomeric SMILES

C[C@@H]1[C@H](CCO1)N.Cl

(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is a chiral amine compound with the molecular formula C5_5H12_{12}ClNO and a molecular weight of approximately 137.61 g/mol. This compound features a tetrahydrofuran ring substituted with a methyl group at the second carbon and an amino group at the third carbon, making it structurally unique among similar compounds. The hydrochloride salt form enhances its solubility in water, which is beneficial for various applications in research and industry .

Typical of amines, including:

  • Alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Hydrogenation: The compound can be reduced under hydrogenation conditions, particularly when starting from a precursor that contains double bonds or other reducible groups .

One specific reaction involves the hydrogenation of N-benzyloxycarbonyl-3-aminotetrahydrofuran in the presence of palladium on activated carbon, leading to the formation of (2R,3S)-2-methyltetrahydrofuran-3-amine .

While specific biological activity data for (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is limited, similar compounds have been studied for their potential pharmacological effects. Chiral amines often play significant roles in medicinal chemistry, acting as intermediates in the synthesis of pharmaceuticals. Their biological activities may include:

  • Antimicrobial properties: Some tetrahydrofuran derivatives exhibit activity against various bacterial strains.
  • Neuroactive effects: Compounds with similar structures have been explored for their effects on neurotransmitter systems .

The synthesis of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride can be achieved through several methods:

  • Starting from Tetrahydrofuran Derivatives: The synthesis typically begins with a chiral tetrahydrofuran precursor. The amino group is introduced via nucleophilic substitution or reduction methods.
  • Hydrogenation Process: As mentioned earlier, hydrogenation of N-protected derivatives in the presence of palladium catalysts can yield the desired amine product .
  • Chiral Resolution: If starting materials are racemic mixtures, chiral resolution techniques may be employed to isolate the (2R,3S) form specifically.

(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is primarily used in:

  • Pharmaceutical Development: As an intermediate in synthesizing bioactive molecules.
  • Chemical Research: In studies involving chiral compounds and their interactions.
  • Material Science: Potential applications in developing new polymers or materials due to its unique structure .

Interaction studies involving (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride are essential for understanding its pharmacodynamics and pharmacokinetics. Research may focus on:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors or other biological targets.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes related to disease pathways .

Several compounds share structural similarities with (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-Tetrahydrofuran-3-amine hydrochloride204512-95-80.96Different stereochemistry
Tetrahydrofuran-3-amine hydrochloride204512-94-70.96Non-chiral variant
(R)-3-Aminotetrahydrofuran hydrochloride1072015-52-10.96Different stereoisomer
N-Methyltetrahydrofuran-3-amine hydrochloride917882-94-10.79Contains a methyl group instead of an amino
(2R,3R)-2-methyloxolan-3-amine hydrochloride2954726-16-80.79Different ring structure

The uniqueness of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride lies in its specific stereochemistry and functionalization pattern that may confer distinct biological properties compared to its analogs .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.0607417 g/mol

Monoisotopic Mass

137.0607417 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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